N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
Description
N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide is a heterocyclic acetamide derivative featuring a 5-methylisoxazole methyl group attached to the acetamide nitrogen and a pyridin-4-ylthio substituent at the sulfur atom of the thioacetamide moiety.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyridin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-6-10(15-17-9)7-14-12(16)8-18-11-2-4-13-5-3-11/h2-6H,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNWHHUAADUPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Pyridin-4-ylthio)acetic Acid
The thioether linkage is established through a nucleophilic substitution reaction. Pyridin-4-thiol reacts with chloroacetic acid under basic conditions:
$$
\text{Pyridin-4-thiol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{2-(Pyridin-4-ylthio)acetic acid} + \text{HCl}
$$
Conditions :
Activation of Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU:
$$
\text{2-(Pyridin-4-ylthio)acetic acid} + \text{EDC} \rightarrow \text{Active ester intermediate}
$$
Conditions :
Amide Bond Formation
The activated intermediate reacts with 5-methylisoxazol-3-ylmethylamine:
$$
\text{Active ester} + \text{5-Methylisoxazol-3-ylmethylamine} \xrightarrow{\text{Base}} \text{N-((5-Methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide}
$$
Conditions :
- Base : $$N,N$$-Diisopropylethylamine (DIPEA, 2.0 equiv).
- Solvent : DMSO or dichloromethane (DCM).
- Temperature : Room temperature, 12–24 hours.
- Purification : Reverse-phase HPLC or silica gel chromatography.
Yield : ~50–65% (estimated from similar amide couplings).
Synthetic Route B: Halogen Displacement Strategy
Synthesis of N-((5-Methylisoxazol-3-yl)methyl)-2-bromoacetamide
Bromoacetyl bromide reacts with 5-methylisoxazol-3-ylmethylamine:
$$
\text{5-Methylisoxazol-3-ylmethylamine} + \text{BrCH}_2\text{COBr} \xrightarrow{\text{Base}} \text{N-((5-Methylisoxazol-3-yl)methyl)-2-bromoacetamide} + \text{HBr}
$$
Conditions :
Thioether Formation via Nucleophilic Substitution
The bromoacetamide undergoes substitution with pyridin-4-thiol:
$$
\text{N-((5-Methylisoxazol-3-yl)methyl)-2-bromoacetamide} + \text{Pyridin-4-thiol} \xrightarrow{\text{Base}} \text{Target compound} + \text{HBr}
$$
Conditions :
- Base : Potassium tert-butoxide (t-BuOK, 1.5 equiv).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 60–80°C, 6–8 hours.
- Purification : Recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
Route B offers higher yields and simpler purification, making it preferable for large-scale synthesis. However, Route A avoids handling volatile bromoacetyl bromide, enhancing safety.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : >95% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 158–160°C (decomposes).
Challenges and Optimization Opportunities
- Thiol Oxidation : Pyridin-4-thiol is prone to oxidation, necessitating inert atmospheres (N$$_2$$/Ar).
- Solvent Selection : DMSO, while effective for coupling, complicates purification; switching to acetonitrile improves HPLC recovery.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce the isoxazole ring under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemical Properties and Structure
N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide features a unique structural composition that contributes to its biological activity. The compound consists of:
- 5-Methylisoxazole Ring : Known for its role in biological systems and potential pharmacological properties.
- Pyridine-Thioether Moiety : Enhances the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 284.32 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thioether compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Staphylococcus aureus | ≤ 25 µg/mL |
| Example B | Escherichia coli | ≤ 50 µg/mL |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing isoxazole and pyridine moieties. For example, derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth .
| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| Compound X | SNB-19 | 86.61% |
| Compound Y | OVCAR-8 | 85.26% |
Neurological Applications
The compound may also target muscarinic acetylcholine receptors, which are crucial for cognitive functions and memory. Research indicates that modifications to similar compounds can enhance selectivity for the M1 receptor subtype, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing novel derivatives of pyridine-thioether compounds demonstrated enhanced antimicrobial activity against resistant strains of bacteria. The synthesized compounds were subjected to disc diffusion methods, revealing significant zones of inhibition compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another study, N-(5-methylisoxazol-3-yl)-4-(pyridin-4-ylthio)acetamide was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited higher efficacy than existing chemotherapeutic agents, suggesting their potential as novel anticancer drugs .
Mechanism of Action
The mechanism of action for “N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” would depend on its specific biological target. Generally, compounds with isoxazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several analogues reported in recent literature. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogues
Key Research Findings
Role of Pyridinyl vs. Pyrimidinyl Thioethers: The pyridin-4-ylthio group in the target compound likely enhances π-π stacking interactions in biological targets compared to the 4-hydroxypyrimidinylsulfanyl group in its analogue . However, the hydroxyl group in the latter may improve aqueous solubility.
Impact of Indolinone Hybridization: Indolinone-acetamide hybrids, such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide, demonstrate higher reported activity scores (5.797), possibly due to the planar indolinone core enabling stronger target binding . The target compound lacks this rigidity, which may reduce potency but improve bioavailability.
Isoxazole Positional Isomerism: The 5-methylisoxazol-3-ylmethyl group in the target compound differs from the 3-methylisoxazol-5-ylmethyl group in indolinone hybrids. Positional isomerism can alter steric and electronic interactions with enzymes or receptors .
Biological Activity
N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.
Chemical Structure and Properties
This compound possesses a unique structure combining an isoxazole ring, a thioether linkage, and an acetamide functional group. The molecular formula is , with a molecular weight of approximately 327.36 g/mol. The presence of these functional groups suggests the compound may exhibit diverse pharmacological activities.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 12.2 |
| Escherichia coli | 24.5 |
| Bacillus cereus | 48.9 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >500 |
These results suggest that this compound has potential as an antibacterial agent, particularly against resistant strains.
Cytotoxicity and Selectivity
In addition to its antimicrobial properties, the compound's cytotoxic effects have been assessed. It demonstrated varying degrees of cytotoxicity across different cell lines, indicating a need for further investigation into its selectivity and mechanism of action.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30.0 |
| MCF-7 | 25.0 |
| A549 | 22.0 |
The selectivity index was calculated to assess the therapeutic potential relative to cytotoxicity, providing insights into its safety profile.
The biological activity of this compound is hypothesized to involve multiple mechanisms, including inhibition of key enzymes involved in bacterial metabolism and interference with cellular processes in cancer cells. Further studies using techniques such as molecular docking and enzyme inhibition assays are necessary to elucidate these mechanisms.
Case Studies and Research Findings
Recent research has highlighted the compound's potential as a lead candidate for drug development. For instance:
- Study on Antimicrobial Efficacy : A comparative study showed that this compound outperformed several conventional antibiotics against MRSA, suggesting its utility in treating resistant infections .
- Cytotoxicity Assessment : Another study evaluated the compound's effects on cancer cell lines, finding it to be more effective than traditional chemotherapeutics at lower concentrations .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyridine moiety significantly influenced both antimicrobial and cytotoxic activities, guiding future synthetic efforts .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide, and how can purity be validated?
- Methodology :
- Step 1 : Use a multi-step approach starting with the functionalization of the 5-methylisoxazole ring. For example, introduce a methyl group via alkylation or coupling reactions, as seen in structurally related acetamide derivatives .
- Step 2 : Incorporate the pyridin-4-ylthio moiety using thiol-ene "click" chemistry or nucleophilic substitution, ensuring controlled reaction conditions to avoid oxidation of the sulfur group .
- Validation : Confirm purity via HPLC (>95%) and structural integrity using -/-NMR to verify chemical shifts for key groups (e.g., pyridine protons at δ 8.5–8.7 ppm, isoxazole methyl at δ 2.4 ppm) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology :
- Assay Selection : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) due to the compound’s heterocyclic motifs, which often target active sites. For example, use fluorescence-based assays to monitor activity against diabetes-related targets (e.g., PPAR-γ), referencing hypoglycemic analogs in .
- Dose Range : Test concentrations from 1 nM to 100 μM, with positive controls (e.g., rosiglitazone for PPAR-γ) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can structural modifications improve the compound’s bioavailability while retaining activity?
- Methodology :
- SAR Analysis : Systematically vary substituents on the pyridine and isoxazole rings. For instance:
- Replace the methyl group on the isoxazole with bulkier substituents (e.g., tert-butyl) to enhance lipophilicity .
- Introduce electron-withdrawing groups (e.g., Cl, CF) on the pyridine ring to modulate electron density and binding affinity .
- In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by analogs in and .
Q. What experimental approaches resolve contradictions in reported biological data for similar acetamide derivatives?
- Methodology :
- Comparative Studies : Replicate conflicting assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in IC values for PPAR-γ agonists may arise from differences in cell lines (HEK293 vs. HepG2) .
- Meta-Analysis : Cross-reference datasets from (hypoglycemic activity) and (antibacterial studies) to identify common mechanistic pathways (e.g., redox modulation) .
Q. How can toxicity be systematically evaluated in preclinical models?
- Methodology :
- In Vitro : Assess cytotoxicity in primary hepatocytes and renal cells using MTT assays, with EC thresholds set at >50 μM for further testing .
- In Vivo : Conduct acute toxicity studies in rodents (e.g., OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT, creatinine) after 14-day exposure .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodology :
- Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, analyzing degradation products via LC-MS. For example, the pyridin-4-ylthio group may oxidize to sulfoxide derivatives, requiring stabilization via formulation (e.g., cyclodextrin encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
